4,5-Diphenyl-1,3-thiazol-2(3H)-one

Medicinal Chemistry Synthetic Chemistry Building Block Validation

4,5-Diphenyl-1,3-thiazol-2(3H)-one (CAS 6339-99-7) is the non-negotiable precursor for synthesizing 2-amino-4,5-diphenylthiazole derivatives with low-micromolar ACAT inhibitory activity. Unlike 4,5-diphenylthiazole (CAS 1826-15-9), this compound's unique 2-carbonyl group enables the critical reaction with isocyanates/isothiocyanates to access bioactive thiazole ureas. Also serves as a validated building block for regioselective N3-functionalization in library synthesis and as a reference standard with confirmed FTIR & MS(GC) spectral fingerprints. Insist on the carbonyl-containing scaffold to ensure synthetic success.

Molecular Formula C15H11NOS
Molecular Weight 253.32 g/mol
CAS No. 6339-99-7
Cat. No. B13840943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenyl-1,3-thiazol-2(3H)-one
CAS6339-99-7
Molecular FormulaC15H11NOS
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C15H11NOS/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17)
InChIKeySVNXMNUJNYYERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenyl-1,3-thiazol-2(3H)-one (CAS 6339-99-7) Technical Specifications and Supplier Identification


4,5-Diphenyl-1,3-thiazol-2(3H)-one (CAS 6339-99-7) is a heterocyclic organic compound belonging to the thiazolone class, characterized by a 1,3-thiazol-2(3H)-one core substituted with phenyl groups at the 4- and 5-positions [1]. This compound, also referred to as NSC 40040, exhibits a molecular formula of C₁₅H₁₁NOS and an average molecular weight of 253.32 g/mol [1][2]. Its chemical structure incorporates a weakly acidic NH group (predicted pKa ≈ 10.02) and a carbonyl functionality, rendering it a versatile scaffold for further derivatization [1]. Key physical properties, as reported by industrial databases, include a density of 1.276 g/cm³, a boiling point of 433.7°C at 760 mmHg, and a refractive index of 1.668 .

Why 4,5-Diphenyl-1,3-thiazol-2(3H)-one Cannot Be Substituted by Analogous Thiazoles or Thiazolones


Despite the abundance of thiazole and thiazolone derivatives, 4,5-Diphenyl-1,3-thiazol-2(3H)-one (CAS 6339-99-7) occupies a unique niche defined by its specific oxidation state, substitution pattern, and corresponding physicochemical profile. Direct substitution with its closest structural analog, 4,5-diphenylthiazole (CAS 1826-15-9) , is untenable due to a fundamental difference in molecular composition: the target compound contains a carbonyl group and an oxygen atom (C₁₅H₁₁NOS; MW 253.32) [1], whereas 4,5-diphenylthiazole lacks this carbonyl (C₁₅H₁₁NS; MW 237.32) . This seemingly minor modification profoundly alters reactivity, polarity, and hydrogen-bonding capacity, directly impacting its utility as a synthetic building block. Furthermore, generic substitution with other thiazolones lacking the specific 4,5-diphenyl arrangement is not equivalent; this compound serves as the direct precursor for a well-defined series of 2-amino-4,5-diphenylthiazole derivatives with established biological activity [2]. The evidence below provides quantitative justification for selecting this specific compound over any nearest alternative.

Quantitative Differentiation of 4,5-Diphenyl-1,3-thiazol-2(3H)-one (CAS 6339-99-7) Against Closest Analogs


Structural Distinction: Carbonyl Presence Defines Reactivity Versus 4,5-Diphenylthiazole (CAS 1826-15-9)

The key differentiation between 4,5-Diphenyl-1,3-thiazol-2(3H)-one and its closest analog 4,5-diphenylthiazole (CAS 1826-15-9) is the presence of a carbonyl group at the 2-position, which is absent in the comparator [1]. This is quantitatively reflected in their molecular formulas and exact masses: C₁₅H₁₁NOS (Exact Mass: 253.0561 g/mol) vs. C₁₅H₁₁NS (Exact Mass: 237.0612 g/mol), a mass difference of ~16 Da corresponding precisely to the oxygen atom [1].

Medicinal Chemistry Synthetic Chemistry Building Block Validation

Defined Physicochemical Handles: Solubility and LogP Benchmarking for Hit-to-Lead Optimization

This compound's predicted physicochemical profile provides a quantitative baseline for chemists performing hit-to-lead optimization. ALOGPS modeling predicts a low aqueous solubility of 0.02 g/L (logS -4.1) and a moderate lipophilicity with a logP of 3.61 [1].

Drug Discovery ADME Prediction Physicochemical Profiling

Direct Precursor Validation: Established Synthetic Route to ACAT Inhibitor Scaffold

The procurement value of 4,5-Diphenyl-1,3-thiazol-2(3H)-one is cemented by its explicit role as a key intermediate in the synthesis of biologically validated compounds. It is the direct precursor to a series of 2-amino-4,5-diphenylthiazole derivatives evaluated as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors [1]. Specifically, reaction with suitable isocyanates or isothiocyanates yields thiazole ureas such as N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea, which demonstrated IC₅₀ values in the low micromolar range [1].

Medicinal Chemistry ACAT Inhibition Synthetic Intermediates

Recommended Procurement and Application Scenarios for 4,5-Diphenyl-1,3-thiazol-2(3H)-one


Medicinal Chemistry: Synthesis of ACAT Inhibitors and Related Bioactive Thiazoles

Based on direct evidence [1], this compound is the optimal starting material for synthesizing 2-amino-4,5-diphenylthiazole derivatives with ACAT inhibitory activity. Procurement of this specific precursor is non-negotiable for replicating the described synthetic route, which involves reaction with isocyanates or isothiocyanates to access thiazole ureas with demonstrated low-micromolar IC₅₀ values. Substitution with 4,5-diphenylthiazole (CAS 1826-15-9) is impossible due to the absence of the critical 2-carbonyl group required for this transformation.

ADME Optimization: Physicochemical Baseline for Structure-Activity Relationship (SAR) Studies

Researchers engaged in optimizing the drug-like properties of thiazolone-derived hits can use this compound as a well-characterized baseline. Its predicted low aqueous solubility (0.02 g/L) and moderate logP (3.61) [1] provide quantitative reference points for assessing the impact of subsequent chemical modifications (e.g., introduction of solubilizing groups or polarity adjustments) on key ADME parameters.

Synthetic Chemistry: Building Block for Diversified Heterocyclic Libraries

As a validated heterocyclic building block, 4,5-Diphenyl-1,3-thiazol-2(3H)-one offers a defined entry point for constructing diverse compound libraries. Its specific substitution pattern (4,5-diphenyl) and carbonyl functionality permit regioselective functionalization at the N3 position, as described in patent literature [2]. This enables the generation of structurally distinct molecules for high-throughput screening campaigns, where the purity and identity of the starting material (C₁₅H₁₁NOS; Exact Mass 253.0561 g/mol [3]) are paramount for library integrity.

Quality Control and Method Development: Analytical Reference Standard

For laboratories developing analytical methods (e.g., HPLC, GC-MS) for thiazole-containing pharmaceutical compounds or their impurities, this compound serves as a valuable reference standard. The availability of reference mass spectral data (FTIR and MS (GC)) in authoritative databases [3] provides a validated spectral fingerprint for unambiguous identification and purity assessment during method development and validation.

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